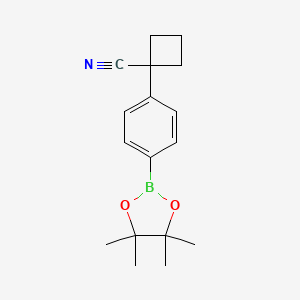
Tris(4-(5-phenylthiophen-2-yl)phenyl)amine
Overview
Description
Tris(4-(5-phenylthiophen-2-yl)phenyl)amine, also known by its CAS RN: 803727-09-5, is a chemical compound with a molecular formula of C48H33NS3 and a molecular weight of 719.98 . It appears as a white to light yellow powder to crystal .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point ranging from 211.0 to 215.0 degrees Celsius . The compound is light-sensitive and should be stored away from light .Scientific Research Applications
Polymerization and Material Science
- LED-Induced Polymerization: Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, including variations of tris(4-(5-phenylthiophen-2-yl)phenyl)amine, have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes. These derivatives exhibit excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates under air, demonstrating higher efficiency and overcoming oxygen inhibition compared to traditional systems. They are studied for their photochemical mechanisms using various techniques (Zhang et al., 2015).
Organic Electronics and Photonics
- Organic Light-Emitting Diodes (OLEDs): this compound derivatives are used in the fabrication of phosphorescent OLEDs. These materials exhibit good solubility, excellent thermal stability, and improved device performance due to their unique molecular structures (Ge et al., 2008).
- Electrochromic Devices: Star-shaped molecules derived from thienyl-derivatized poly(triphenylamine)s, such as tris[4-(2-thienyl)phenyl]amine, are active materials for electrochromic devices. They show color changes under different potentials, high optical contrast, and satisfactory response times, indicating potential for applications like smart windows (Cheng et al., 2012).
Photovoltaic Applications
- Organic Photovoltaic Devices: The use of tris[4‐(5‐phenylthiophen‐2‐yl)phenyl]amine in organic photovoltaic devices as an electron donor has shown high performance. These devices exhibit some of the highest level power conversion efficiencies ever reported for OPVs using amorphous molecular materials (Kageyama et al., 2009).
Advanced Material Synthesis
- Metal Ion Affinity and Fluorescence Properties: Derivatives of tris((6-phenyl-2-pyridyl)methyl)amine have been explored for their metal ion affinities and fluorescence properties. These materials have potential applications in fields like sensing due to their unique interaction with metal ions and fluorescence characteristics (Liang et al., 2009).
Properties
IUPAC Name |
4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H33NS3/c1-4-10-34(11-5-1)43-28-31-46(50-43)37-16-22-40(23-17-37)49(41-24-18-38(19-25-41)47-32-29-44(51-47)35-12-6-2-7-13-35)42-26-20-39(21-27-42)48-33-30-45(52-48)36-14-8-3-9-15-36/h1-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZRJDHTDMTGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H33NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes TPTPA a good material for organic electronics?
A1: TPTPA exhibits several advantageous properties for organic electronics. Firstly, it has a remarkably high hole drift mobility, reaching 1.0 × 10−2 cm2 V−1 s−1 at an electric field of 1.0 × 105 V cm−1 at 293 K . This high hole mobility enables efficient charge transport within devices. Secondly, TPTPA readily forms stable amorphous glass with a glass transition temperature of 83 °C . This amorphous nature allows for the fabrication of uniform thin films through techniques like thermal deposition.
Q2: How is TPTPA used in organic photovoltaic cells?
A2: TPTPA acts as an efficient electron donor material in OPVs, typically paired with fullerene derivatives like C60 or C70 as electron acceptors . When light is absorbed, TPTPA donates an electron, creating an exciton that subsequently dissociates at the donor-acceptor interface. This efficient charge separation contributes to the high power conversion efficiencies observed in TPTPA-based OPVs.
Q3: Can TPTPA be used with materials other than fullerenes in OPVs?
A3: Yes, research has shown that TPTPA can be effectively paired with non-fullerene acceptors like rubrene (5,6,11,12-tetraphenylnaphthacene) . This combination takes advantage of singlet exciton fission in rubrene, leading to a significant boost in external quantum efficiency (EQE) compared to TPTPA-only devices.
Q4: What is the impact of TPTPA's molecular orientation on device performance?
A4: Studies comparing TPTPA with other donor materials in C70-based mixed heterojunctions have revealed that the molecular orientation of TPTPA plays a crucial role in device performance . TPTPA demonstrates a preferential horizontal orientation in thin films, facilitating efficient charge transport and leading to a higher short-circuit current (JSC) compared to materials with less favorable orientations.
Q5: How does TPTPA contribute to the performance of organic light-emitting diodes?
A5: TPTPA can function both as a blue emissive material and as a host material for red phosphorescent dyes in OLEDs . Its high hole drift mobility contributes to efficient charge carrier balance within the device, resulting in high luminance values. When used as a host, TPTPA enables efficient energy transfer to the phosphorescent dopant, leading to bright and efficient red emission.
Q6: Are there any challenges in using TPTPA in OLEDs?
A6: While TPTPA exhibits good carrier balance in undoped OLED devices, incorporating a red phosphorescent dopant can lead to a decrease in hole current . This effect needs to be carefully considered during device optimization to maintain efficient charge transport and overall device performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1510057.png)
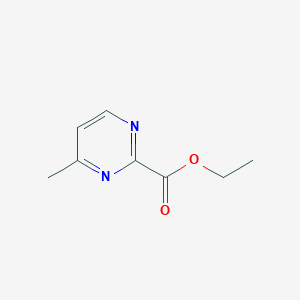

![tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1510074.png)

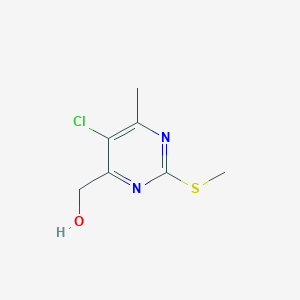
![tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B1510080.png)
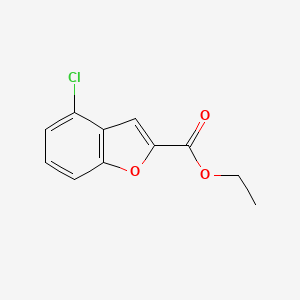

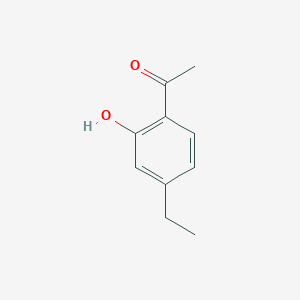
![Boronic acid,b-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]-](/img/structure/B1510093.png)
